molecular formula C17H12N2O3S B11442615 3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

Cat. No.: B11442615
M. Wt: 324.4 g/mol
InChI Key: NGRFJSDLZJUVAK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure combining a benzofuran moiety with a pyrimidine ring, which is further substituted with a thioxo group and a methoxyphenyl group. Such structural complexity often translates to diverse biological activities, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate benzofuran derivatives with pyrimidine precursors under controlled conditions. The introduction of the thioxo group is often achieved through sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis apply. Industrial synthesis would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control. Techniques such as microwave-assisted synthesis could be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzofuro[3,2-d]pyrimidine derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis markers such as cleaved caspase-3.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is unique due to its specific combination of a benzofuran moiety with a thioxo group and a methoxyphenyl substitution. This unique structure contributes to its distinct pharmacological profile, differentiating it from other similar compounds.

Properties

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O3S/c1-21-11-8-6-10(7-9-11)19-16(20)15-14(18-17(19)23)12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,18,23)

InChI Key

NGRFJSDLZJUVAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

Origin of Product

United States

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